Dictyoquinazol B

Description

Properties

Molecular Formula |

C18H20N2O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

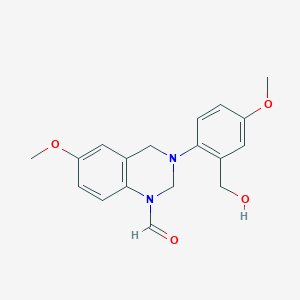

3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxy-2,4-dihydroquinazoline-1-carbaldehyde |

InChI |

InChI=1S/C18H20N2O4/c1-23-15-3-5-17-13(7-15)9-19(11-20(17)12-22)18-6-4-16(24-2)8-14(18)10-21/h3-8,12,21H,9-11H2,1-2H3 |

InChI Key |

ZPMNGXXERQAMJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(CN(C2)C3=C(C=C(C=C3)OC)CO)C=O |

Synonyms |

dictyoquinazol B |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotective Properties

Dictyoquinazol B has demonstrated significant neuroprotective effects, particularly against excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA). Research indicates that it can protect primary cultured mouse cortical neurons in a dose-dependent manner.

Case Study: Neuroprotection Against Excitotoxicity

- Study Reference : Lee et al. (2002) isolated dictyoquinazols A, B, and C from Dictyophora indusiata and assessed their neuroprotective effects.

- Findings : At concentrations of 5–10 µM, this compound significantly reduced neuronal damage from excitotoxins, showing potential for treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

The compound also exhibits anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an adjunct in cancer therapy.

Data Table: Anticancer Efficacy

| Cell Line | Concentration (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 | 10 | Reduced cell viability by 50% | Ray et al. (2020) |

| HeLa | 20 | Induced apoptosis | Zhang et al. (2016) |

| A549 | 15 | Inhibited cell growth | Liu et al. (2024) |

Immunomodulatory Effects

This compound has been shown to modulate immune responses, enhancing the activity of natural killer cells and macrophages. This property makes it a candidate for further research in immunotherapy applications.

Case Study: Immunomodulation

- Study Reference : Research conducted by Liao et al. (2019) highlighted the immunomodulatory effects of polysaccharides from Dictyophora indusiata, which include compounds like this compound.

- Findings : The study demonstrated that treatment with this compound increased the secretion of cytokines such as TNF-α and IL-6, suggesting enhanced immune response capabilities .

Structural Characteristics

The structural uniqueness of this compound contributes to its biological activity. It belongs to a class of quinazoline derivatives, which are known for various pharmacological effects.

Comparison with Similar Compounds

Structural Features

Dictyoquinazol B shares a core quinazoline scaffold with dictyoquinazol A and C but differs in substituent groups (Figure 1). For example, Oh and Chung Song (2007) synthesized all three compounds, starting with dictyoquinazol A as the precursor for B and C .

Pharmacological Activity

All three dictyoquinazols exhibit neuroprotective effects, as demonstrated in glutamate-induced neuronal damage models . However, dictyoquinazol A has been the primary focus of mechanistic studies. Lizarme et al. (2016) synthesized dictyoquinazol A analogs and found that structural modifications significantly influenced neuroprotective potency, suggesting that similar structure-activity relationships may apply to B and C .

Broader Context: Comparison with Non-Quinazoline Compounds

While D. indusiata also produces 5-(hydroxymethyl)-2-furaldehyde (HMF), a compound with tyrosinase-inhibitory activity, HMF belongs to a distinct chemical class (furan derivatives) and lacks structural or functional overlap with dictyoquinazols .

Preparation Methods

Six-Step Synthesis from 5-Methoxy-2-Nitrobenzoic Acid (2007)

The inaugural synthesis of Dictyoquinazol A, reported in 2007, began with 5-methoxy-2-nitrobenzoic acid as the starting material. The sequence involved:

-

Reduction of the nitro group to an amine using hydrogenation.

-

Esterification to form the methyl ester derivative.

-

Cyclization under acidic conditions to construct the quinazolinone core.

-

Methylation at the 6-position using dimethyl sulfate.

-

Selective oxidation of the benzylic position to introduce a hydroxyl group.

-

Final purification via column chromatography.

This method achieved an overall yield of 36% for Dictyoquinazol A. While robust, the multi-step process introduced challenges in intermediate purification and scalability.

Two-Step Dimerisation-Cyclocondensation Approach (2016)

A streamlined synthesis was reported by Hunter et al. in 2016, leveraging the "hidden symmetry" of Dictyoquinazol A. The protocol involved:

-

Dimerisation-Cyclocondensation : Heating methyl 5-methoxyanthranilate (2 equiv) with formic acid under microwave irradiation, yielding the quinazolinone intermediate in up to 91%.

-

Selective Reduction : The intermediate was reduced using sodium borohydride to furnish Dictyoquinazol A in 24% yield.

This two-step route improved efficiency but required precise control over reaction conditions to avoid byproducts such as the amide intermediate 8.

Table 1: Comparative Analysis of Dictyoquinazol A Syntheses

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

Scalability Challenges

-

Intermediate Stability : The benzylic alcohol intermediate in the six-step route is prone to oxidation, necessitating inert atmospheres.

-

Byproduct Formation : The dimerisation-cyclocondensation approach risks generating amide byproducts (e.g., compound 8), requiring meticulous optimization.

Recent Advances and Alternative Approaches

Recent studies have explored enzymatic formylation and flow chemistry to enhance the synthesis of this compound, though these remain experimental. Additionally, efforts to bypass the A intermediate via direct synthesis of B have been unsuccessful due to the complexity of regioselective formylation .

Q & A

Q. Methodological Workflow :

Literature review → 2. Route prioritization (atom economy, yield) → 3. Stepwise replication → 4. Mechanistic validation.

What strategies are effective for identifying this compound’s molecular targets in complex biological systems?

Advanced Research Question

Employ multi-omics approaches:

- Chemoproteomics : Use clickable probes (alkyne-tagged analogs) for target pulldown and LC-MS/MS identification.

- Transcriptomics : CRISPR-Cas9 knockout screens to pinpoint genes modulating activity.

- Molecular dynamics (MD) : Simulate binding affinities with putative targets (e.g., kinases, GPCRs) . Cross-reference with databases like ChEMBL or BindingDB to filter false positives .

How should researchers structure a literature review to contextualize this compound’s novelty relative to known quinazoline alkaloids?

Basic Research Question

Adopt the PICOT framework:

- Population : Quinazoline alkaloids with documented bioactivity.

- Intervention : Structural/functional uniqueness of this compound (e.g., C-3 substitution).

- Comparison : Bioactivity vs. homodictine or febrifugine.

- Outcome : Novel mechanisms (e.g., kinase inhibition vs. DNA intercalation).

- Timeframe : Studies published 2015–2025 . Use tools like VOSviewer for co-citation analysis to map research trends .

What quality control measures are essential for ensuring reproducibility in this compound research?

Basic Research Question

Compound authentication : Publish full spectral data (NMR, HRMS) in supplementary materials.

Biological replicates : ≥3 independent experiments with statistical rigor (ANOVA, p < 0.05).

Negative controls : Include solvent-only and scrambled siRNA in assays.

Data transparency : Deposit raw data in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.